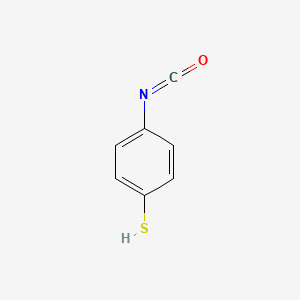

Benzenethiol, 4-isocyanato-

Description

Contextual Significance in Contemporary Organic Synthesis and Materials Science

In modern organic synthesis, Benzenethiol (B1682325), 4-isocyanato- serves as a versatile building block. The isocyanate group is highly reactive towards nucleophiles like alcohols, amines, and water, forming urethanes, ureas, and amines, respectively. ontosight.ai This reactivity is fundamental to the production of polyurethanes, which have widespread applications in foams, coatings, and elastomers. ontosight.aiontosight.ai The thiol group, on the other hand, can undergo various transformations, including oxidation to disulfides and alkylation to form thioethers. wikipedia.org This dual reactivity allows for the synthesis of complex molecules and polymers with tailored properties.

In the realm of materials science, the thiol group of Benzenethiol, 4-isocyanato- exhibits a strong affinity for metal surfaces, particularly gold, silver, and copper. northwestern.edu This property is exploited to form self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the surface properties of materials. northwestern.eduresearchgate.net These SAMs have applications in corrosion protection, biosensors, and molecular electronics. researchgate.netmdpi.com The isocyanate group provides a reactive handle to further functionalize these surfaces, for instance, by attaching polymers or biomolecules. The ability to form well-defined nanostructures through self-assembly makes this compound a valuable tool in nanotechnology. researchgate.nettib.eu

Historical Development and Evolution of Isocyanate and Thiol Chemistry Integration

The study of isocyanates dates back to the mid-19th century, with significant advancements in the 1930s leading to the development of polyurethanes. patsnap.com The large-scale production of key isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) began in the mid-20th century. patsnap.com Thiol chemistry has an equally rich history, with the synthesis and reactions of thiols being extensively studied.

The integration of isocyanate and thiol chemistry primarily revolves around the formation of thiocarbamates. wikipedia.org The Riemschneider thiocarbamate synthesis, discovered in 1951, provides a method to produce thiocarbamates from thiocyanates. wikipedia.org Other methods include the reaction of thiols with isocyanates, which is a type of "click" reaction known for its high efficiency and mild reaction conditions. rsc.orgacs.org Over the years, various methods for synthesizing thiocarbamates have been developed, including those that are more environmentally friendly. researchgate.netorganic-chemistry.org The development of bifunctional molecules like Benzenethiol, 4-isocyanato- represents a significant step in the evolution of this field, enabling the creation of materials with unique properties through the combined reactivity of both functional groups.

Fundamental Structural Features and their Influence on Molecular Reactivity

The reactivity of Benzenethiol, 4-isocyanato- is dictated by the interplay of its constituent parts: the benzene (B151609) ring, the thiol group, and the isocyanate group. The benzene ring provides a rigid scaffold, and the positions of the functional groups (para to each other) minimize steric hindrance and allow for distinct electronic effects.

The isocyanate group (-N=C=O) is a highly electrophilic species, readily attacked by nucleophiles. The thiol group (-SH) is nucleophilic and can also act as a weak acid. wikipedia.org The presence of both groups on the same molecule allows for a range of selective reactions. For example, the isocyanate group can react with a nucleophile while the thiol group remains available for subsequent reactions, or vice versa. This orthogonality is crucial for its application in multi-step syntheses and surface functionalization.

The electronic properties of the benzene ring influence the reactivity of both functional groups. The thiol group is an ortho, para-directing group, while the isocyanate group is a meta-directing group. This can influence the regioselectivity of further reactions on the aromatic ring.

Interactive Data Tables

Physicochemical Properties of Benzenethiol

| Property | Value |

|---|---|

| Formula | C6H6S |

| Molecular Weight | 110.177 g/mol |

| Melting Point | -15 °C |

| Boiling Point | 169 °C |

| pKa | 6.62 (in H2O) |

Properties of 4-Methoxyphenyl isocyanate (a related compound)

| Property | Value |

|---|---|

| Linear Formula | CH3OC6H4NCO |

| Molecular Weight | 149.15 g/mol |

| Boiling Point | 106-110 °C/16 mmHg |

| Density | 1.151 g/mL at 25 °C |

Properties of 4-Tolyl isocyanate (a related compound)

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 1-isocyanato-4-methylbenzene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54528-30-2 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

4-isocyanatobenzenethiol |

InChI |

InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |

InChI Key |

BPZYWIXVIGKGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S |

Origin of Product |

United States |

Synthetic Methodologies for Benzenethiol, 4 Isocyanato and Analogous Architectures

Isocyanate Group Introduction Strategies

The formation of an isocyanate group on an aromatic ring can be achieved through several synthetic pathways, broadly categorized by the nature of the starting material. These include methods starting from primary amines, other nitrogen-containing functional groups, and even non-nitrogen precursors.

Routes from Primary Amines (Type A Syntheses)

The most direct route to aromatic isocyanates is from the corresponding primary aromatic amines. This transformation is most commonly achieved through phosgenation.

A general approach involves the reaction of a primary aromatic amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.org The reaction typically proceeds in an inert solvent. For instance, aromatic isocyanates can be produced by reacting one or more aromatic primary amines with phosgene in the gas phase at temperatures above the boiling point of the amine. wikipedia.org In a laboratory setting, a solution of triphosgene in a solvent like dichloromethane (B109758) (DCM) is treated with the primary amine, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated. wikipedia.org

Methodologies Involving Other Nitrogen-Containing Functional Groups (Type B Syntheses)

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative. This method is known for its tolerance of a wide variety of functional groups and proceeds with retention of configuration. wikipedia.orgnumberanalytics.com The isocyanate can then be used in subsequent reactions. wikipedia.orgnih.gov

Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to an isocyanate in the presence of a halogen, a base, and water. The key intermediate is an isocyanate, which is then typically hydrolyzed to an amine.

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate. wikipedia.orgnumberanalytics.com The reaction is typically carried out by treating an O-acyl, sulfonyl, or phosphoryl derivative of the hydroxamic acid with a base. wikipedia.org

Schmidt Reaction: In this reaction, an azide reacts with a carboxylic acid under acidic conditions to yield an amine through an isocyanate intermediate. wikipedia.orgbyjus.com The reaction is closely related to the Curtius rearrangement, with the acyl azide being formed in situ from the carboxylic acid and hydrazoic acid. wikipedia.org

From Nitro Compounds: Aryl isocyanates can be synthesized via the reductive carbonylation of nitroarenes. This process requires a palladium catalyst to prevent side reactions. nih.gov Another approach involves the reaction of nitro compounds with carbon monoxide.

Phosgenation and Phosgene-Free Alternatives for Aromatic Isocyanates

Phosgene, while highly effective, is an extremely toxic gas, which has driven the development of safer, phosgene-free alternatives.

Phosgenation: The industrial production of aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), heavily relies on the phosgenation of the corresponding amines. nih.gov This can be carried out in the gas phase or liquid phase.

Phosgene-Free Alternatives:

Triphosgene: A solid and therefore safer alternative to gaseous phosgene. It is often used in laboratory-scale syntheses. wikipedia.org

Diphenyl Carbonate: This can be used in a non-phosgene route to produce organic isocyanates by reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the product.

Carbon Dioxide: Phosgene-free methods for synthesizing isocyanates from amines and carbon dioxide have been developed, often utilizing dehydrating agents.

Urea (B33335): The reaction of amines with urea or its derivatives can also lead to the formation of isocyanates.

Thiol Group Incorporation Methodologies

The introduction of a thiol group onto an aromatic ring can be accomplished through various methods, with nucleophilic substitution being a prominent strategy.

Nucleophilic Substitution Routes

From Aryl Halides: Thiophenols can be synthesized from aryl halides through reaction with a sulfur nucleophile. For example, aryl iodides can be coupled with sulfur powder in the presence of a copper catalyst and a base, followed by reduction to yield the aryl thiol. organic-chemistry.org

Herz Reaction: This reaction converts an aniline (B41778) derivative to a 2-aminothiophenol. The aniline is treated with disulfur (B1233692) dichloride to form a Herz salt, which upon hydrolysis yields the sodium thiolate. wikipedia.orgmdpi.com This method is particularly useful for synthesizing ortho-aminothiophenols.

Newman-Kwart Rearrangement: This rearrangement provides a route to thiophenols from phenols. An O-aryl thiocarbamate, formed from a phenol, undergoes thermal or photochemically induced intramolecular migration of the aryl group from oxygen to sulfur, yielding an S-aryl thiocarbamate. wikipedia.orgjk-sci.comacs.org Subsequent hydrolysis produces the thiophenol. wikipedia.orgjk-sci.com

Leuckart Thiophenol Reaction: This method involves the decomposition of a diazoxanthate, derived from an aniline, to form an aryl xanthate, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.orgorganic-chemistry.org

Ring-Opening Reactions for Thiol Synthesis

The generation of a thiol group can be effectively achieved through the nucleophilic ring-opening of strained three-membered heterocyclic rings like epoxides and thiiranes. These reactions provide a powerful route to functionalized thiols, often with high regioselectivity.

The thiolysis of epoxides is a common and efficient method for creating β-hydroxy sulfides, which are valuable intermediates in organic synthesis. nih.govarkat-usa.org The reaction involves the attack of a sulfur nucleophile on one of the epoxide's carbon atoms, leading to the opening of the ring. This process can be catalyzed by bases or Lewis acids, and can even proceed in water without a catalyst, highlighting its environmental advantages. arkat-usa.org The regioselectivity of the attack—whether it occurs at the more or less substituted carbon of an unsymmetrical epoxide—is influenced by steric and electronic factors, as well as the reaction conditions. rsc.orgnih.gov For instance, under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (an SN2-type reaction).

Thiiranes, the sulfur analogues of epoxides, also undergo ring-opening reactions with nucleophiles to yield thiols or thioethers. magtech.com.cnmdpi.com Thiiranes can be considered "caged" thiols, which can be unmasked under specific conditions. nih.gov The reaction of thiiranes with various nucleophiles is a key method for preparing sulfur-containing compounds. magtech.com.cn However, the stability of thiiranes can be a challenge, as they may polymerize or undergo desulfurization to form alkenes, particularly in the presence of strong nucleophiles. mdpi.com The regioselectivity of thiirane (B1199164) ring-opening generally follows the same principles as epoxides, with nucleophilic attack favoring the less substituted carbon under neutral or basic conditions, a factor controlled primarily by steric hindrance. magtech.com.cnresearchgate.net In the presence of a Lewis acid, electronic effects can become dominant, leading to attack at the more substituted carbon. magtech.com.cnresearchgate.net

An advanced strategy involves the ring-opening of epoxides on a surface, such as reduced graphene oxide, using a simple nucleophile like sodium sulfide (B99878) (Na₂S), which can then be further functionalized. acs.orgnih.gov

| Heterocycle | Nucleophile | Typical Product | Key Features |

| Epoxide | Thiol (R-SH) | β-Hydroxy sulfide | High efficiency, can be performed in water, regioselective. nih.govarkat-usa.org |

| Thiirane | Nucleophile (Nu⁻) | Functionalized thiol | Can act as a latent thiol, regioselectivity is sterically and electronically controlled. magtech.com.cnnih.gov |

| Epoxide | Sodium Sulfide (Na₂S) | β-Hydroxy thiol | Useful for introducing a thiol group via a simple sulfur source. acs.orgnih.gov |

Reduction of Thioacetates

A reliable method for the synthesis of thiols involves the reduction of thioacetates. This two-step process typically begins with the formation of a thioacetate (B1230152) from a corresponding halide or alcohol, followed by a reduction or hydrolysis step to unmask the thiol.

The thioacetate group serves as a robust protecting group for thiols, which are otherwise susceptible to oxidation. S-aryl thioacetates can be prepared via copper-catalyzed cross-coupling reactions between aryl iodides and potassium thioacetate. beilstein-journals.org Alternatively, thioacetates can be formed through the reaction of an alcohol with thioacetic acid under Mitsunobu-type conditions or by reacting an alkyl halide with a thioacetate salt. mdpi.comias.ac.in

Once the thioacetate is formed, the thiol can be liberated under various conditions. A common method is reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comias.ac.inencyclopedia.pub This method is highly effective but can also reduce other sensitive functional groups within the molecule. Milder conditions, such as hydrolysis with a base or the use of hydrazine (B178648) (NH₂NH₂·H₂O), can also be employed for deacetylation. mdpi.comencyclopedia.pub For instance, reducing a thioacetate with hydrazine hydrate (B1144303) can afford the corresponding thiol in high yield. mdpi.comencyclopedia.pub Catalytic methods, for example using tetrabutylammonium (B224687) cyanide, have also been developed for the deprotection of aliphatic thioacetates under mild conditions. researchgate.net

| Precursor | Reagent for Thioacetate Formation | Reducing/Deprotecting Agent for Thiol Formation | Yield |

| Aryl Iodide | Potassium Thioacetate (CuI catalyst) | - | Good to Excellent beilstein-journals.org |

| Alcohol | Thioacetic Acid (Mitsunobu) | Lithium Aluminum Hydride (LiAlH₄) | ~61% mdpi.com |

| Alkyl Halide | Thioacetate Resin | Borohydride Exchange Resin (Pd(OAc)₂ catalyst) | 87-98% ias.ac.in |

| α,β-Unsaturated Ketone | Thioacetic Acid (AcSH) | Hydrazine Hydrate (NH₂NH₂·H₂O) | up to 90% mdpi.comencyclopedia.pub |

Convergent and Divergent Synthetic Pathways to Benzenethiol (B1682325), 4-isocyanato-

The construction of a complex molecule like Benzenethiol, 4-isocyanato- can be approached using either a convergent or a divergent synthetic strategy. slideshare.net

A divergent synthesis , in contrast, starts from a central core molecule that is sequentially elaborated. wikipedia.org Beginning with a common intermediate, different functional groups are introduced in a stepwise fashion to generate a library of related compounds. For the target molecule, a divergent pathway could start with 4-aminobenzoic acid. The carboxylic acid could be converted to an acyl azide and subsequently rearranged (Curtius rearrangement) to form the isocyanate group. The amino group would then need to be transformed into the thiol. A more plausible divergent route might begin with 4-nitroaniline. The nitro group could be reduced to an amine, which is then converted to the isothiocyanate. The existing amino group would then be subjected to diazotization followed by reaction with a sulfur source to install the thiol group. The challenge in divergent synthesis lies in the chemoselectivity of the reactions and the need for protecting groups.

The synthesis of the isocyanate group itself is typically achieved by reacting the corresponding primary amine with phosgene or a phosgene equivalent. doxuchem.com More modern, less hazardous methods include the use of di-tert-butyl dicarbonate (B1257347) or phenyl chlorothionoformate. kiku.dkorganic-chemistry.org These reactions convert a primary amine into an isothiocyanate efficiently. nih.govbeilstein-journals.orgorganic-chemistry.org

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for a reactive bifunctional compound like Benzenethiol, 4-isocyanato- requires specialized purification techniques to remove starting materials, byproducts, and isomers.

Distillation techniques are paramount for purifying volatile and thermally sensitive compounds like isocyanates. agridon.com Due to their reactivity, isocyanates are often purified under high vacuum to lower the boiling point and minimize thermal degradation. google.com Thin-film evaporation and short-path distillation are particularly suitable as they minimize the residence time of the material at high temperatures. sms-vt.com These methods can be used in a multi-stage process to first remove the bulk of impurities and then to finely purify the product to very low residual levels of contaminants. google.comsms-vt.com

Chromatography is a versatile tool for both analysis and purification. Gas chromatography (GC) is highly effective for separating volatile sulfur compounds. rcsi.science The use of an inert chromatographic system, such as a fused silica (B1680970) capillary column, combined with a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), provides excellent sensitivity and selectivity for sulfur-containing analytes. researchgate.netrsc.org This allows for the detection and quantification of trace impurities. For less volatile compounds or larger-scale purification, high-performance liquid chromatography (HPLC) can be employed. nih.gov Gel permeation chromatography, for instance, can separate compounds based on their size and is useful for removing polymeric byproducts. nih.gov

Recrystallization is a classic and effective method for purifying solid compounds. If Benzenethiol, 4-isocyanato- or a key intermediate is a crystalline solid, recrystallization from an appropriate solvent system can be a powerful final step to achieve high purity by removing soluble impurities. tandfonline.com

| Technique | Principle | Application for Benzenethiol, 4-isocyanato- |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Purification of the final isocyanate product, minimizing thermal decomposition. agridon.comgoogle.com |

| Thin-Film/Short-Path Evaporation | Distillation with minimal thermal stress due to short residence time. | Ideal for purifying thermally sensitive and reactive isocyanates. sms-vt.com |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis and purification of sulfur-containing intermediates and final product. rcsi.scienceazom.com |

| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid phase under high pressure. | Purification of non-volatile intermediates and final product. nih.gov |

| Recrystallization | Purification of solids based on differential solubility. | Final purification step for solid intermediates or the final product. tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of Benzenethiol, 4 Isocyanato

Isocyanate Functional Group Reactivity

The carbon atom in the isocyanate group is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophiles. scholaris.ca Reactions with compounds containing active hydrogen atoms are particularly facile and form the basis of urethane (B1682113), urea (B33335), and thiourethane chemistry. scispace.comwikipedia.org

The reaction between an isocyanate and a hydroxyl-containing compound, such as an alcohol, results in the formation of a urethane (or carbamate) linkage. wikipedia.orgmdpi.coml-i.co.uk This condensation reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. scispace.com The reaction is exothermic and can proceed at room temperature, though it is generally slower than reactions with amines or thiols. l-i.co.ukresearchgate.net

The reactivity of the hydroxyl group can be influenced by steric hindrance and its classification as primary, secondary, or tertiary, with primary alcohols generally being more reactive. kuleuven.be While the reaction can occur without a catalyst, it is often accelerated by the use of catalysts such as organotin compounds, like dibutyltin (B87310) dilaurate (DBTDL), or tertiary amines. scispace.comresearchgate.netrsc.org The mechanism for metal catalysts involves the formation of a complex with both the isocyanate and the alcohol, which then rearranges to form the urethane bond. scispace.com

| Reactant | Functional Group | Product Linkage | General Catalyst | Relative Rate |

| Alcohol | -OH | Urethane | Organotin (e.g., DBTDL) | Moderate to Slow researchgate.net |

| Amine | -NH2 / -NHR | Urea | None required (Autocatalytic) | Very Fast poliuretanos.net |

| Thiol | -SH | Thiourethane | Tertiary Amine (e.g., DBU, TEA) | Fast to Very Fast researchgate.nettdx.cat |

Isocyanates react very rapidly with primary and secondary amines to form substituted ureas. wikipedia.orgpoliuretanos.netnih.gov This reaction is typically faster than the corresponding reaction with alcohols or water and often does not require catalysis. rsc.orgpoliuretanos.net The mechanism involves the nucleophilic attack of the highly basic amine nitrogen on the isocyanate carbon. globalresearchonline.netcdnsciencepub.com

Aliphatic amines are generally more reactive than aromatic amines, whose basicity is lower. poliuretanos.net The reaction is so efficient that it is widely used in the synthesis of polyurea polymers, where a diisocyanate is reacted with a diamine. wikipedia.org When an isocyanate reacts with an amine, the product is a urea; the term thiourea (B124793) refers to the sulfur analogue of urea, which can be synthesized by reacting an amine with an isothiocyanate. globalresearchonline.netbeilstein-journals.org

The reaction of Benzenethiol (B1682325), 4-isocyanato- with another thiol-containing compound yields a thiourethane (also known as a thiocarbamate) linkage. tdx.catmdpi.com This transformation is recognized as a "click" reaction because it is highly efficient, proceeds with high to quantitative yields, is rapid, and forms no significant byproducts. mdpi.comupc.edu Thiols are more acidic than their alcohol counterparts, which plays a crucial role in their reactivity, especially under basic catalysis. upc.edunih.gov The resulting poly(thiourethane) materials are noted for having a high refractive index due to the presence of sulfur. researchgate.net

Nucleophilic Addition Reactions

Reaction with Thiol-Containing Compounds (Thiourethane Formation – Thiol-Isocyanate Click Reaction)

Catalytic Pathways in Thiol-Isocyanate Reactions (Basic and Lewis Acid Catalysis)

The thiol-isocyanate reaction can be catalyzed through two primary pathways. tdx.catupc.edunih.gov

Basic Catalysis : This is the most common and efficient pathway, lending the reaction its "click" characteristics. mdpi.com Strong bases, particularly tertiary amines like triethylamine (B128534) (TEA) or more potent amidine-based catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are used. tdx.catupc.edu The mechanism involves the deprotonation of the thiol (R-SH) by the base to form a thiolate anion (R-S⁻). tdx.catnih.gov This thiolate is a much stronger nucleophile than the neutral thiol and rapidly attacks the electrophilic carbon of the isocyanate. tdx.catnih.gov The resulting intermediate then abstracts a proton from another thiol molecule, regenerating the thiolate catalyst in a catalytic cycle. tdx.cat This pathway is extremely fast, with reactions often completing in seconds or minutes. tdx.catusm.edu

Lewis Acid Catalysis : This pathway typically employs organotin catalysts such as dibutyltin dilaurate (DBTDL). tdx.catupc.edu The Lewis acid activates the isocyanate by coordinating with the lone pairs of the oxygen or nitrogen atoms. tdx.catnih.gov This coordination enhances the electrophilicity of the isocyanate carbon, making it more susceptible to attack by the neutral, less nucleophilic thiol molecule. tdx.catnih.gov This catalytic route is generally slower than base catalysis and is often selected when a more controlled, slower cure is desired, for instance, in the preparation of optical materials. tdx.cat

Kinetic Studies of Thiol-Isocyanate Coupling

Kinetic studies of the thiol-isocyanate reaction confirm its rapid nature, especially under basic catalysis. acs.org The reaction rate is first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. researchgate.net Real-time monitoring using FT-IR spectroscopy shows a rapid decrease in the characteristic isocyanate absorbance band around 2270 cm⁻¹, allowing for precise measurement of conversion. acs.orgpocketdentistry.com

Studies have shown that catalyst choice significantly impacts the reaction rate. For example, DBU provides much more rapid catalysis compared to TEA at the same molar concentrations, with near-complete conversion occurring within minutes. usm.eduacs.org In one specific kinetic study between a thiol-terminated polymer and hexyl isocyanate catalyzed by triethylamine, approximately 94% conversion was achieved in just 15 minutes at 20°C. acs.org The rate is also influenced by the structure of the thiol, with thiophenols reacting more slowly than aliphatic thiols like 1-butanethiol (B90362) in the presence of a tertiary amine catalyst. researchgate.net

| Catalyst | Catalyst Type | Mechanism | Relative Reaction Rate | Reference |

| DBU | Amidine (Base) | Thiol deprotonation to form highly nucleophilic thiolate | Very Fast | tdx.catusm.eduacs.org |

| TEA | Tertiary Amine (Base) | Thiol deprotonation to form highly nucleophilic thiolate | Fast | researchgate.nettdx.catacs.org |

| DBTDL | Organotin (Lewis Acid) | Electrophilic activation of the isocyanate group | Slower | tdx.catupc.edu |

Solvent Effects on Reaction Rate and Selectivity

The solvent environment plays a critical role in modulating the reaction rates and selectivity of processes involving the isocyanate group of Benzenethiol, 4-isocyanato-. Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and intermediates through various interactions such as electrostatic interactions, hydrogen bonding, and van der Waals forces.

For reactions of the isocyanate moiety, which are typically nucleophilic additions, solvent polarity is a key determinant of the reaction kinetics. Polar solvents can significantly affect reactions that proceed through charged intermediates or transition states. For instance, in the reaction of an isocyanate with a nucleophile like an alcohol or amine, polar protic solvents, capable of hydrogen bonding, can stabilize both the nucleophile and any charged intermediates that form. This stabilization can lower the activation energy barrier and accelerate the reaction rate. However, excessive stabilization of the nucleophile can also decrease its reactivity, potentially slowing down certain reaction pathways, such as SN2 reactions.

The choice between polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., water, alcohols) can lead to different outcomes. A change in solvent from a polar medium like water to a dipolar aprotic solvent like DMSO can significantly influence not only the reaction rate but also the basicity and nucleophilicity of the reacting species. Studies on the aminolysis of esters have shown that such solvent changes can lead to unexpected rate behaviors that are linked to the altered pKa of the amine nucleophile in the different solvent environments. These principles are directly applicable to the reactions of 4-isocyanatobenzenethiol with various nucleophiles.

The influence of the solvent can be summarized by its ability to:

Directly participate in reaction steps, opening alternative pathways.

Alter the relative stabilization of the reactant, transition state, and product.

Change the solubility of reactants, which can affect reaction kinetics.

| Solvent Type | General Effect on Isocyanate Reactions | Mechanism of Influence |

| Polar Protic (e.g., H₂O, Alcohols) | Can accelerate reactions by stabilizing charged intermediates and transition states. May also decrease the rate by over-stabilizing the nucleophile. | Hydrogen bonding stabilizes both cations and anions. |

| Polar Aprotic (e.g., DMSO, DMF) | Can significantly alter reaction rates and the basicity of nucleophiles compared to protic solvents. | Stabilization of charge through dipole-dipole interactions. |

| Non-Polar (e.g., Toluene (B28343), Hexane) | Generally slower rates for reactions involving polar or charged species due to poor stabilization of transition states. | Primarily van der Waals interactions. |

Cycloaddition Reactions of the Isocyanate Moiety

The isocyanate group of Benzenethiol, 4-isocyanato- can participate in various cycloaddition reactions, a powerful class of reactions for constructing cyclic and heterocyclic systems. These reactions are categorized based on the number of electrons involved from each component.

Aryl isocyanates are known to undergo [2+2] cycloaddition reactions with electron-rich alkenes such as dihydrofuran. In the context of Benzenethiol, 4-isocyanato-, the isocyanate moiety acts as the 2π-electron component. These reactions are often photochemically initiated and are valuable for synthesizing strained four-membered rings.

Furthermore, isocyanates can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. While less common than all-carbon Diels-Alder reactions, the C=N double bond of the isocyanate can react with a 1,3-diene. The stereochemistry and feasibility of these reactions are governed by frontier molecular orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the isocyanate).

Isocyanides, which are related to isocyanates, are well-documented to participate in [4+1] cycloaddition reactions with various heterodienes to form five-membered heterocyclic rings. While not a direct reaction of the isocyanate group itself, this highlights the versatility of the C=N functionality in cycloaddition chemistry. For instance, isocyanatobenzene has been used as a model reactant in cycloadditions to form amidines.

| Cycloaddition Type | Reactant Partner for Isocyanate | Product Type | Key Features |

| [2+2] Cycloaddition | Electron-rich alkene (e.g., dihydrofuran) | Four-membered heterocycle (β-lactam analog) | Often requires photochemical conditions; useful for strained rings. |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | Six-membered heterocycle | Thermally allowed, stereospecific reaction. |

| Formal [4+1] Cycloaddition | Conjugated heterodienes | Five-membered heterocycles | Versatile for synthesizing diverse heterocyclic scaffolds. |

Polymerization Kinetics and Mechanisms Involving Isocyanate Groups

The isocyanate group is a cornerstone of polyurethane chemistry, and its reactions form the basis of step-growth polymerization. The polymerization kinetics involving the isocyanate group of Benzenethiol, 4-isocyanato- are governed by the principles of polycondensation. A key assumption in analyzing these kinetics is that the reactivity of a functional group is independent of the polymer chain length to which it is attached.

The fundamental reaction is the addition of a nucleophile, typically an alcohol (to form a urethane linkage) or an amine (to form a urea linkage), to the isocyanate. The reaction of isocyanates with alcohols is often catalyzed by bases or organometallic compounds, such as dibutyltin dilaurate (DBTDL), especially for sterically hindered isocyanates.

The rate of polymerization can be followed by monitoring the disappearance of the characteristic isocyanate peak in the FTIR spectrum. For a typical polycondensation, the kinetic equation is often second-order, depending on the concentrations of the two reacting functional groups (e.g., isocyanate and hydroxyl).

The rate of polymerization and the final degree of conversion are crucial parameters. For example, in the photopolymerization of dental monomers, the maximum rate of polymerization does not always correlate with a higher final degree of conversion. Kinetic models can be developed to predict the rate of polymerization, copolymer composition, and the molecular-weight distribution of the resulting polymer. These models account for various reaction steps including initiation, propagation, and transfer reactions.

| Kinetic Parameter | Description | Significance |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Determines the time required to achieve a certain molecular weight. |

| Degree of Conversion (DC) | The percentage of functional groups that have reacted at a given time. | Affects the final properties of the polymer, such as mechanical strength. |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of reaction to the concentration of reactants. | Influenced by temperature, catalyst, and the specific reactivity of the functional groups. |

Thiol Functional Group Reactivity

Nucleophilic Reactivity of the Thiol Group

The thiol (R-SH) group of Benzenethiol, 4-isocyanato- is a potent nucleophile, particularly in its deprotonated thiolate (R-S⁻) form. Thiols are generally more acidic than their alcohol analogs due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the conjugate base. This enhanced acidity means that the thiolate anion can be generated under milder basic conditions.

The high nucleophilicity of sulfur is a cornerstone of its reactivity. Thiolates are excellent nucleophiles for SN2 reactions with alkyl halides to form thioethers. An important distinction from alkoxides is that thiolates are weaker bases, which significantly reduces the competition from E2 elimination reactions, even with secondary alkyl halides.

The nucleophilicity of the thiol group can be harnessed in various transformations. Recent research has shown the desulfurization of thiols for nucleophilic substitution, where the thiol is converted into a good leaving group, allowing for subsequent reaction with a range of nucleophiles, including free amines. This method demonstrates the versatility of the thiol group as a synthetic handle. In the context of Benzenethiol, 4-isocyanato-, the nucleophilic thiol could potentially react intramolecularly with the isocyanate group under certain conditions, or it can be targeted selectively with external electrophiles.

| Property | Thiol Group (R-SH) | Comparison with Alcohol Group (R-OH) | Implication for Reactivity |

| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | Thiolate (R-S⁻) is more easily formed than alkoxide (R-O⁻). |

| Nucleophilicity | Higher | Lower | Reacts faster with electrophiles. |

| Basicity of Conjugate Base | Weaker base | Stronger base | Favors substitution (SN2) over elimination (E2). |

Thiol-Ene Addition Reactions

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction involving the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. This reaction, first reported in 1905, has gained significant prominence for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. The thiol group of Benzenethiol, 4-isocyanato- is well-suited to participate in this transformation, providing a powerful method for functionalization and polymer synthesis.

The reaction can proceed through two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. The radical pathway typically results in an anti-Markovnikov addition product, where the sulfur atom adds to the less substituted carbon of the alkene. This process is advantageous as it can be initiated by light (photochemical initiation) or heat, often without the need for metal catalysts.

The thiol-ene reaction is noted for its ability to overcome oxygen inhibition, a common problem in other radical polymerizations. This is because any peroxy radicals formed by the reaction of propagating radicals with oxygen are still capable of abstracting a hydrogen atom from a thiol, thereby regenerating a thiyl radical and allowing the chain reaction to continue.

Radical-Mediated Thiol-Ene Additions

The radical-mediated thiol-ene addition is the most common pathway for this reaction. The mechanism proceeds via a free-radical chain process:

Initiation: A radical initiator (e.g., a photoinitiator like DMPA or generated by UV light) abstracts the hydrogen atom from the thiol (R-SH), forming a reactive thiyl radical (RS•).

Propagation:

The thiyl radical adds across the alkene double bond. This addition occurs in an anti-Markovnikov fashion, forming a more stable carbon-centered radical intermediate.

The carbon-centered radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This forms the final thioether product and regener

Advanced Spectroscopic Characterization and Elucidation of Benzenethiol, 4 Isocyanato and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Benzenethiol, 4-isocyanato-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For 4-isocyanatobenzenethiol, the spectrum is expected to be dominated by signals from the aromatic protons. The 1,4-disubstituted (para) pattern of the benzene (B151609) ring simplifies the spectrum, typically resulting in a system of two doublets.

The protons on the benzene ring are split into two distinct sets due to the differing electronic effects of the electron-donating thiol (-SH) group and the electron-withdrawing isothiocyanate (-NCS) group. Protons ortho to the thiol group are expected to appear more upfield (lower ppm value) compared to the protons ortho to the isothiocyanate group. libretexts.org The thiol proton itself would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. mnstate.edu The integration of these signals confirms the ratio of protons in the molecule, serving as a purity assessment metric. mnstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenethiol (B1682325), 4-isocyanato-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (ortho to -SH) | ~7.0-7.3 | Doublet (d) | Shielded by the electron-donating -SH group. |

| Aromatic H (ortho to -NCS) | ~7.3-7.6 | Doublet (d) | Deshielded by the electron-withdrawing -NCS group. |

| Thiol H (-SH) | Variable (e.g., 3.0-4.0) | Singlet (s, broad) | Position is concentration and solvent dependent. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. libretexts.org In a proton-decoupled ¹³C NMR spectrum of 4-isocyanatobenzenethiol, each unique carbon atom produces a single peak, allowing for the confirmation of the total number of carbon atoms and their chemical environment. mnstate.edu

The spectrum would feature signals for the four distinct aromatic carbons and a characteristic signal for the isothiocyanate carbon (-N=C=S). The carbon atom of the isothiocyanate group is highly deshielded and typically appears in the 120-140 ppm region. The aromatic carbons attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced; the carbon bonded to the thiol group will be shielded, while the carbon bonded to the isothiocyanate group will be deshielded. libretexts.org The remaining aromatic carbons will also show distinct shifts based on their position relative to the two functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenethiol, 4-isocyanato-

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Isothiocyanate (-N=C=S) | ~125-140 | Characteristic peak for the isothiocyanate functional group. |

| Aromatic C (C-SH) | ~125-135 | Ipso-carbon attached to the thiol group. |

| Aromatic C (C-NCS) | ~130-140 | Ipso-carbon attached to the isothiocyanate group. |

| Aromatic CH (ortho to -SH) | ~130-135 | Shielded relative to carbons ortho to -NCS. |

| Aromatic CH (ortho to -NCS) | ~115-125 | Deshielded due to proximity to the -NCS group. |

While not directly applicable to the parent compound, advanced NMR techniques are crucial for characterizing derivatized analogs. For instance, if a fluorine atom were introduced into the molecule, ¹⁹F NMR spectroscopy would become a powerful tool. Because ¹⁹F has a spin of ½ and a high natural abundance, it provides high-resolution spectra with a wide chemical shift range, making it extremely sensitive to changes in the electronic environment. This would be invaluable for studying reactions at a fluorinated position or for using the fluorine atom as a sensitive probe to monitor changes elsewhere in the molecule.

Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals by revealing their correlations and connectivities through chemical bonds.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Real-Time Reaction Monitoring

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For "Benzenethiol, 4-isocyanato-", the IR spectrum is dominated by a few key characteristic bands.

The most prominent and diagnostic feature is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak typically appears in the range of 2000–2270 cm⁻¹. nist.gov Its high intensity and distinct position make it an excellent marker for the presence of the isothiocyanate functionality.

Other important vibrations include the S-H stretch of the thiol group, which is typically a weak band around 2550–2600 cm⁻¹, and various C-H and C=C stretching and bending vibrations associated with the para-substituted aromatic ring. nist.gov

Fourier Transform Infrared (FTIR) spectroscopy, with its ability to acquire spectra rapidly, is particularly well-suited for real-time monitoring of chemical reactions. By tracking the disappearance of the intense -N=C=S band, one can monitor the consumption of 4-isocyanatobenzenethiol as it reacts with nucleophiles like amines or alcohols to form thioureas or thiocarbamates, respectively. This allows for the study of reaction kinetics and the optimization of reaction conditions.

Table 3: Characteristic IR Absorption Frequencies for Benzenethiol, 4-isocyanato-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| -N=C=S Asymmetric Stretch | 2000 - 2270 | Very Strong, Sharp |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| C-S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. hmdb.ca

For Benzenethiol, 4-isocyanato- (C₇H₅NOS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 151.01 amu). High-resolution mass spectrometry can determine this mass with high precision, confirming the elemental composition.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint. For 4-isocyanatobenzenethiol, likely fragmentation pathways include the loss of neutral species such as CO, S, or the entire NCS group. Cleavage of the C-S or C-N bond can also occur, leading to distinct fragment ions. For example, a prominent peak might be observed corresponding to the loss of the isothiocyanate group (-NCS), resulting in a benzenethiol cation. nist.gov

Table 4: Predicted Mass Spectrometry Fragments for Benzenethiol, 4-isocyanato-

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 151 | [C₇H₅NOS]⁺ | Molecular Ion (M⁺) |

| 119 | [C₇H₅NS]⁺ | CO |

| 109 | [C₆H₅S]⁺ | NCO |

| 93 | [C₆H₅N]⁺ | CS |

| 77 | [C₆H₅]⁺ | SNCO |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Characterization

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. uh.edu However, it operates on a different principle—changes in molecular polarizability rather than changes in dipole moment—making it a complementary method. uh.edu Vibrations that are weak or inactive in IR can be strong in Raman, and vice versa.

For 4-isocyanatobenzenethiol, the Raman spectrum provides a unique vibrational fingerprint. uh.edu The symmetric stretch of the -N=C=S group, which is often weak in the IR spectrum, typically gives rise to a strong and sharp band in the Raman spectrum. The C-S and S-S (in potential disulfide reaction products) bonds also tend to produce more intense Raman signals than IR absorptions. utwente.nl The aromatic ring vibrations will also be present, providing further structural confirmation.

Because Raman scattering from water is weak, this technique is particularly useful for studying reactions in aqueous solutions. Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the signal, allowing for the detection of very low concentrations of the analyte, for example, when it is adsorbed onto a metal surface.

Table 5: Predicted Raman Shifts for Benzenethiol, 4-isocyanato-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| -N=C=S Symmetric Stretch | ~1300 - 1400 | Strong |

| -N=C=S Asymmetric Stretch | ~2000 - 2270 | Medium to Weak |

| C-S Stretch | ~600 - 800 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | ~1580 - 1610 | Strong |

Theoretical and Computational Chemistry Studies of Benzenethiol, 4 Isocyanato

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and reactivity of 4-isocyanatobenzenethiol.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has been widely employed to study the electronic characteristics and reactivity of 4-isocyanatobenzenethiol. DFT calculations, often utilizing the B3LYP functional with various basis sets, provide insights into the molecule's geometry, electronic distribution, and the nature of its chemical bonds. These studies help in understanding how the isocyanate (-NCO) and thiol (-SH) groups influence the aromatic ring and each other's reactivity. The calculated electronic properties, such as charge distribution and dipole moment, are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies on 4-isocyanatobenzenethiol. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For 4-isocyanatobenzenethiol, the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the thiol group and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the isocyanate group, marking it as the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping provides a visual representation of the charge distribution within the 4-isocyanatobenzenethiol molecule. The MEP map uses a color scale to indicate regions of varying electron density. Red regions, indicating negative electrostatic potential, are typically found around the nitrogen and oxygen atoms of the isocyanate group, highlighting their nucleophilic character. Blue regions, representing positive electrostatic potential, are often located around the hydrogen atom of the thiol group, indicating its electrophilic nature. This visual tool is invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling has been used to explore the reaction pathways of 4-isocyanatobenzenethiol in various chemical transformations. By calculating the potential energy surface, researchers can identify the most favorable reaction routes. A significant focus has been on the reactions involving the highly reactive isocyanate group, such as its cycloaddition reactions.

For instance, the reaction of 4-isocyanatobenzenethiol with other molecules can be modeled to determine the transition state structures and their corresponding activation energies. This information is vital for understanding the reaction mechanism and predicting the reaction kinetics. Characterization of the transition states, including their geometry and vibrational frequencies, confirms the nature of the reaction pathway and helps in rationalizing the observed product distribution.

Prediction of Thermodynamic and Kinetic Parameters

Theoretical calculations are employed to predict the thermodynamic and kinetic parameters of reactions involving 4-isocyanatobenzenethiol. Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be calculated to determine the spontaneity and feasibility of a chemical process.

Kinetic parameters, most notably the activation energy (Ea), are determined from the calculated potential energy surface. These parameters are crucial for understanding the rate of a reaction. For example, by comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. These predictions are often in good agreement with experimental observations and provide a deeper understanding of the factors controlling the reaction outcomes.

Computational Analysis of Molecular Properties

A range of molecular properties of 4-isocyanatobenzenethiol have been calculated to provide a comprehensive understanding of its chemical behavior. These global reactivity descriptors are derived from the electronic structure calculations.

| Property | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. It is related to the HOMO energy. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. It is related to the LUMO energy. |

| Electrophilicity (ω) | A measure of the molecule's ability to accept electrons. It is calculated from the ionization potential and electron affinity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation of its electron cloud. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

These calculated parameters provide a quantitative measure of the reactivity of 4-isocyanatobenzenethiol and allow for comparison with other related compounds. This information is valuable for designing new reactions and materials with desired properties.

Advanced Materials Science and Polymer Chemistry Applications of Benzenethiol, 4 Isocyanato

Polythiourethane Synthesis and Architectures

Polythiourethanes (PTUs) are analogs of polyurethanes where at least one of the urethane (B1682113) linkages is replaced by a thiourethane linkage. The incorporation of sulfur atoms into the polymer backbone can enhance key properties such as thermal resistance, chemical resistance, and refractive index. researchgate.netnih.govresearchgate.net Benzenethiol (B1682325), 4-isocyanato- serves as a key monomer in the synthesis of these materials through various polymerization strategies.

The synthesis of polythiourethanes from monomers like Benzenethiol, 4-isocyanato- proceeds via a step-growth polymerization mechanism. wikipedia.org Specifically, it is a polyaddition reaction, where monomers react to form a polymer without the elimination of a small molecule. researchgate.netacs.org In this process, the thiol group of one monomer molecule reacts with the isocyanate group of another. This step-wise reaction first forms dimers, then trimers, and progressively longer oligomers, eventually leading to high molecular weight polymer chains. wikipedia.org

The reaction between the thiol and isocyanate groups is a form of "click" chemistry, characterized by high efficiency and rapid reaction rates, often facilitated by a catalyst. upc.edu Common catalysts for the thiol-isocyanate reaction include tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL). researchgate.netupc.edu The polymerization can be initiated and controlled to produce linear polymers, and the process is foundational to creating more complex polymer architectures. google.comgoogle.com

Table 1: Monomer Reactions in Step-Growth Polyaddition

| Reactant 1 (Functional Group) | Reactant 2 (Functional Group) | Polymerization Type | Resulting Linkage |

| Isocyanate (-NCO) | Thiol (-SH) | Polyaddition | Thiourethane (-NH-C(O)-S-) |

To create robust materials with enhanced thermal and chemical resistance, Benzenethiol, 4-isocyanato- can be incorporated into crosslinked polymer networks. researchgate.net While Benzenethiol, 4-isocyanato- is itself bifunctional and would typically form linear chains, crosslinking is achieved by introducing co-monomers with a functionality greater than two. wikipedia.org

For instance, co-polymerization of Benzenethiol, 4-isocyanato- with a tri-functional thiol (a trithiol) or a tri-functional isocyanate would lead to the formation of a three-dimensional network. upc.edu These networks are thermosets, meaning they cannot be reprocessed after curing. researchgate.net The resulting materials often exhibit high gel fractions, indicating the efficient formation of a well-crosslinked structure. The density of crosslinks, which can be controlled by the ratio of bifunctional to polyfunctional monomers, significantly influences the mechanical properties and glass transition temperature (Tg) of the final material. researchgate.net The development of such crosslinked polythiourethanes is crucial for applications requiring high heat and chemical resistance. researchgate.net

Hybrid polymer networks (HPNs) are formed by utilizing two or more distinct polymerization reactions within a single system. researchgate.net Benzenethiol, 4-isocyanato- is a suitable component for creating thiol-based HPNs due to the selective reactivity of its functional groups. These networks can be designed to have tunable properties by combining different chemistries, such as thiol-isocyanate, thiol-ene, and thiol-acrylate reactions. researchgate.netresearchgate.net

A common strategy involves the sequential or simultaneous curing of a mixture of monomers. For example, a ternary system could include Benzenethiol, 4-isocyanato-, a diacrylate, and a dithiol. In such a system, the thiol-isocyanate reaction can proceed via a base-catalyzed mechanism, while a thiol-acrylate Michael addition or a radical-mediated thiol-ene reaction occurs separately. researchgate.netresearchgate.net The kinetics of these orthogonal reactions can be independently controlled, for instance, by using a combination of base catalysts and photoinitiators. researchgate.net This approach allows for the creation of complex network structures with tailored thermal and mechanical properties, such as a wide range of glass transition temperatures and enhanced toughness. researchgate.netresearchgate.net

Table 2: Components for Hybrid Polythiourethane Networks

| Network Type | Reaction 1 | Reaction 2 | Example Monomers (in addition to Benzenethiol, 4-isocyanato-) |

| Thiol-Isocyanate-Ene | Thiol-Isocyanate Addition | Thiol-Ene Radical Polymerization | Allyl-functional monomers, Polythiols |

| Thiol-Isocyanate-Acrylate | Thiol-Isocyanate Addition | Thiol-Acrylate Michael Addition | Acrylate-functional monomers, Polythiols |

Functional Polymer Design and Synthesis

The high reactivity of the isocyanate group makes Benzenethiol, 4-isocyanato- an excellent candidate for designing functional polymers, modifying surfaces, and creating advanced composite materials.

Surface modification is critical for altering the properties of a material to improve biocompatibility, adhesion, or wettability without changing its bulk characteristics. nih.govnanografi.com The isocyanate group of Benzenethiol, 4-isocyanato- can readily react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) that are often present on the surfaces of various substrates, including polymers, metals, and metal oxides. nih.govdcu.ie

This reactivity allows Benzenethiol, 4-isocyanato- to be used as a coupling agent to graft a functional thiol layer onto a surface. For example, a polymer substrate can be pre-treated to generate surface hydroxyl groups, which then react with the isocyanate moiety of Benzenethiol, 4-isocyanato-. researchgate.net This process results in a surface densely functionalized with thiol groups. These tethered thiol groups are then available for subsequent "click" reactions, enabling the attachment of biomolecules, the growth of polymer brushes, or the immobilization of nanoparticles. mdpi.comusm.edu This strategy provides a versatile platform for creating functional surfaces for a wide range of applications, from biomedical devices to advanced sensors. nih.govdcu.ie

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). nih.gov Benzenethiol, 4-isocyanato- can act as a molecular bridge to covalently link these two disparate phases.

One common approach is the sol-gel process, where inorganic networks, typically silica (B1680970) (Si-O-Si), are formed in the presence of organic components. nih.gov Benzenethiol, 4-isocyanato- can be used to functionalize inorganic precursors or nanoparticles. For instance, it can react with surface hydroxyls on silica nanoparticles. nih.gov Alternatively, a silane-containing derivative of the molecule could be synthesized, for example, by reacting the thiol group with an isocyanate-functional silane. acs.org This functionalized precursor can then be incorporated into a sol-gel reaction or co-polymerized with other monomers. The result is an integrated hybrid material where the organic polymer phase is covalently bonded to the inorganic network, leading to enhanced mechanical strength and thermal stability. nih.gov These materials are promising for applications in high-performance coatings, adhesives, and nanocomposites. nih.govnih.gov

Development of Advanced Coating Formulations

The unique bifunctional nature of Benzenethiol, 4-isocyanato-, possessing both a nucleophilic thiol group and an electrophilic isocyanate group, makes it a significant monomer in the development of advanced polythiourethane coatings. The reaction between the isocyanate and thiol groups, often referred to as a "click" reaction, is highly efficient and can proceed rapidly, which is advantageous for coating applications. mdpi.comresearchgate.net This reaction forms a thiourethane linkage, creating polymers with a combination of desirable properties derived from the sulfur and urethane moieties.

The introduction of sulfur atoms into the polymer backbone, as is inherent with the use of Benzenethiol, 4-isocyanato-, has been shown to improve the adhesive strength of the resulting coatings. researchgate.net For instance, segmented poly(thiourethane-urethane)s have demonstrated excellent adhesion to metal substrates like copper. researchgate.net The formation of dense, crosslinked networks contributes to the creation of durable and resilient coating films. researchgate.net These networks can be formulated to produce coatings with a range of properties, from rigid, hard coats to more flexible films, by controlling the polymer structure and crosslink density. researchgate.net

Research into polyurethane and polyurea chemistries, which are closely related to polythiourethanes, provides further insight into their potential in advanced coatings. For example, isocyanate-terminated prepolymers are common intermediates in creating polyurethane dispersions for food and beverage can coatings. paintsandcoatingsexpert.com Similarly, polyurea coatings are noted for their high performance. researchgate.net The principles behind these applications can be extended to coatings derived from Benzenethiol, 4-isocyanato-, suggesting its utility in creating high-performance protective coatings for various industries, including automotive and construction. ontosight.aiindustrialchemicals.gov.au The development of thiourethane-based aerogels also points to potential applications in specialized, lightweight, and elastic coatings. google.com

Fabrication of Specialized Optical Materials

Benzenethiol, 4-isocyanato- is a particularly valuable compound for the fabrication of specialized optical materials, primarily due to its potential to create polymers with a high refractive index (n). researchgate.net High refractive index polymers (HRIPs) are in demand for advanced optoelectronic applications, including plastic lenses, optical adhesives, and encapsulants for light-emitting diodes (LEDs). mdpi.comacs.org The refractive index of a polymer is influenced by its molecular structure, as described by the Lorentz-Lorenz equation. mdpi.com Introducing atoms or chemical groups with high molar refraction and small molar volume is a key strategy for increasing a polymer's refractive index. mdpi.comresearchgate.net

The structure of Benzenethiol, 4-isocyanato- is ideally suited for this purpose for two main reasons:

Sulfur Content : Sulfur atoms have a significantly higher molar refraction compared to carbon or oxygen. mdpi.com The incorporation of sulfur-containing monomers is a well-established method for synthesizing HRIPs. researchgate.net

Aromatic Ring : The benzene (B151609) ring is an aromatic structure that also contributes to a higher refractive index. researchgate.net

The polymerization of Benzenethiol, 4-isocyanato- leads to the formation of polythiourethanes. This class of sulfur-containing polymers is widely used for optical lenses because they can achieve a high refractive index while maintaining good optical transparency and impact resistance. mdpi.comresearchgate.net A critical parameter for optical lens materials is the Abbe number, which quantifies chromatic dispersion. mdpi.com A higher Abbe number indicates lower dispersion, which is desirable. There is often a trade-off, as materials with a higher refractive index tend to have a lower Abbe number. mdpi.com However, the use of sulfur-containing compounds can help to balance these properties, increasing the refractive index without a drastic reduction in the Abbe number. mdpi.com

Research has demonstrated the successful synthesis of high-performance polythiourethane networks through the thiol-isocyanate reaction. These materials exhibit properties that meet the demanding requirements for optical lenses. researchgate.net

Table 1: Optical and Mechanical Properties of a Polythiourethane Network

This table presents data for a polythiourethane synthesized from the reaction of 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (B161169) (GST) and bis(isocyanatomethyl)benzene (B1335007) (XDI), demonstrating the typical performance of optical materials derived from thiol-isocyanate chemistry.

| Property | Value | Unit |

| Refractive Index (at 589 nm) | 1.6559 | - |

| Abbe's Number | 33.24 | - |

| Tensile Strength | 95.64 | MPa |

| Data sourced from a study on high refractive index polythiourethane networks. researchgate.net |

Table 2: Refractive Indices of Thiol-Ene Based Polymers with High Sulfur Content

This table shows the refractive indices achieved in polymers synthesized from various dithiols, highlighting the effect of monomer structure on the final optical properties. While based on a thiol-ene reaction, the data illustrates the significant contribution of sulfur-containing monomers to achieving a high refractive index.

| Dithiol Monomer Used | Refractive Index (n) |

| 1,2-Ethanedithiol | 1.636 |

| 1,3-Propanedithiol | 1.621 |

| 1,6-Hexanedithiol | 1.590 |

| 1,3-Benzenedithiol | 1.703 |

| Data sourced from research on high refractive index polymers based on thiol-ene cross-linking. researchgate.net |

The data clearly indicates that aromatic thiols, such as 1,3-Benzenedithiol, lead to polymers with exceptionally high refractive indices. researchgate.net This strongly supports the potential of Benzenethiol, 4-isocyanato-, which contains an aromatic ring, to serve as a monomer for producing materials with superior optical performance. google.com The combination of thiol-isocyanate reactions with other "click" chemistries, such as those involving acrylates, has also been explored to create ternary networks with tunable properties for optical applications. researchgate.net

Derivatization Strategies and Advanced Analytical Methodologies Involving Benzenethiol, 4 Isocyanato

Chemical Derivatization for Enhanced Spectroscopic Detection

Improvement of Sensitivity in Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique renowned for its high sensitivity and ability to provide molecularly specific information. researchgate.net However, a primary requisite for SERS analysis is that the analyte molecules must be in close proximity to a nanostructured metal surface, typically gold or silver. mdpi.com Many analytes have a low affinity for these surfaces and are therefore not SERS-active on their own.

Benzenethiol (B1682325), 4-isocyanato- addresses this limitation by acting as a molecular linker. The thiol group exhibits a strong affinity for and forms a stable bond with gold and silver surfaces. mdpi.comresearchgate.net This allows the molecule to self-assemble on a SERS substrate, orienting its reactive isocyanate group away from the surface. This isocyanate group can then react with analytes containing nucleophilic functional groups, such as primary amines or hydroxyl groups, which may not be SERS-active themselves. This derivatization reaction effectively tethers the analyte to the SERS-active surface, bringing it into the region of intense electromagnetic field enhancement and dramatically increasing its Raman scattering signal. mdpi.com

Studies on similar molecules like 4-aminobenzenethiol (4-ABT) have demonstrated the principle of surface anchoring via the thiol group to achieve significant SERS enhancement. nih.gov The process involving Benzenethiol, 4-isocyanato- allows for the indirect SERS analysis of a broader range of molecules, thereby improving the versatility and sensitivity of the technique.

Table 1: SERS Derivatization Principle using Benzenethiol, 4-isocyanato-

| Step | Description | Mechanism of Sensitivity Enhancement |

| 1. Substrate Functionalization | The SERS substrate (e.g., silver nanoparticles) is treated with Benzenethiol, 4-isocyanato-. | The thiol (-SH) group chemisorbs onto the silver surface, forming a stable Ag-S bond. researchgate.net |

| 2. Analyte Derivatization | The functionalized substrate is exposed to the analyte (e.g., a molecule with an -OH or -NH2 group). | The isocyanate (-NCO) group reacts with the analyte to form a stable urethane (B1682113) or urea (B33335) linkage. |

| 3. SERS Detection | The Raman spectrum of the derivatized analyte is measured. | The analyte is held within the SERS enhancement field, leading to a greatly amplified signal. nih.gov |

Optimization of Detection for HPLC-UV/Vis Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a cornerstone of analytical chemistry. ijrpr.com A key requirement for sensitive detection is that the analyte must possess a chromophore, a part of the molecule that absorbs UV or visible light. pan.olsztyn.pl Many compounds, including alcohols, and some amines, lack a strong chromophore and are thus difficult to detect with standard UV/Vis systems. academicjournals.org

Derivatization with Benzenethiol, 4-isocyanato- provides an effective solution. The isocyanate group reacts efficiently with hydroxyl and amino functional groups to form urethane and urea derivatives, respectively. rsc.org This reaction covalently attaches the benzenethiol moiety to the analyte. The benzene (B151609) ring within the derivatizing agent acts as a strong chromophore, rendering the resulting derivative easily detectable by UV/Vis spectroscopy. pan.olsztyn.pl This pre-column derivatization strategy not only enables the detection of previously "invisible" compounds but also significantly lowers the limit of detection (LOD) for weakly absorbing analytes. researchgate.netnih.gov The resulting derivatives are generally stable and exhibit good chromatographic behavior on reverse-phase columns. researchgate.net

Table 2: Enhancement of HPLC-UV/Vis Detection

| Analyte Functional Group | Derivatization Reaction with Benzenethiol, 4-isocyanato- | Resulting Derivative | Advantage for UV/Vis Detection |

| Alcohol (-OH) | Forms a carbamate (B1207046) (urethane) linkage. | Analyte-O-(C=O)-NH-C6H4-SH | Introduces a strong benzene chromophore. pan.olsztyn.pl |

| Primary Amine (-NH2) | Forms a urea linkage. | Analyte-NH-(C=O)-NH-C6H4-SH | Attaches a UV-active tag for sensitive detection. |

| Secondary Amine (-NHR) | Forms a urea linkage. | Analyte-NR-(C=O)-NH-C6H4-SH | Improves chromatographic properties and detectability. researchgate.net |

Derivatization for Determination of Enantiopurity and Chiral Analysis

The determination of the enantiomeric purity of chiral compounds is critical in many fields, particularly in the pharmaceutical industry. Chiral derivatization is a common strategy used in conjunction with chromatography to separate and quantify enantiomers. rsc.org This method typically involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA) to produce a pair of diastereomers. These diastereomers possess different physical properties and can be separated using standard, non-chiral HPLC techniques. acs.org

While Benzenethiol, 4-isocyanato- is an achiral molecule itself, it plays a vital role in the analysis of chiral compounds. It can be used to derivatize chiral analytes, such as chiral alcohols or amines. The reaction converts the enantiomers into stable, UV-active derivatives (urethanes or ureas). Although the resulting derivatives are still enantiomers (not diastereomers), this step is crucial for several reasons:

It creates a derivative with robust chromatographic properties.

It introduces a strong chromophore, ensuring high sensitivity for detection.

It produces a stable compound suitable for analysis.

Once derivatized, the enantiomeric pair can be resolved using a chiral HPLC column (i.e., a column with a chiral stationary phase). nih.gov The separated enantiomers are then quantified by the UV detector, allowing for the precise determination of enantiomeric excess (ee). This approach combines the reactivity of the isocyanate group for tagging with the advanced separation capabilities of chiral chromatography.

Development of Novel Analytical Probes and Reagents

The bifunctional nature of Benzenethiol, 4-isocyanato- makes it an excellent building block for the development of novel analytical probes and reagents. researchgate.net An analytical probe is a molecule designed to interact specifically with an analyte to produce a measurable signal. researchgate.net

The thiol group provides a versatile handle for immobilization onto various surfaces. For instance, it can be used to anchor the molecule to gold nanoparticles for SERS-based sensors, to the surface of electrodes for electrochemical sensing, or to solid-phase extraction (SPE) media for sample preparation. mdpi.comresearchgate.net

Once immobilized, the reactive isocyanate group is available to selectively capture analytes from complex samples like biological fluids or environmental extracts. wikipedia.org This creates a powerful tool for analyte enrichment and detection. For example, a SERS-based probe for a specific protein could be developed by first attaching Benzenethiol, 4-isocyanato- to gold nanoparticles. The isocyanate could then be reacted with an antibody specific to the target protein. The resulting probe would selectively bind to the protein, bringing it to the SERS-active surface for highly sensitive and specific detection.

Furthermore, the isocyanate group can be used to synthesize more complex derivatization reagents. It can react with other molecules containing active hydrogen, such as a fluorescent dye with an amine group, to create a new, multifunctional reagent that is both fluorescent and capable of binding to a surface via its thiol group. google.com This modular approach allows for the rational design of sophisticated analytical tools tailored for specific applications.

Structure Reactivity and Structure Property Relationship Studies Pertaining to Benzenethiol, 4 Isocyanato

Correlating Molecular Structure with Reaction Selectivity and Efficiency

The reaction between a thiol and an isocyanate, known as the thiol-isocyanate "click" reaction, is characterized by its high efficiency, speed, and selectivity. acs.orgresearchgate.net This reaction proceeds rapidly under mild, often catalyst- and solvent-free conditions, to form a stable thiourethane linkage. researchgate.net The efficiency stems from the high nucleophilicity of the thiol group attacking the highly electrophilic carbon of the isocyanate group. tandfonline.comrsc.org

Key characteristics of this reaction include:

High Selectivity: The reaction is highly selective, yielding the thiourethane product with minimal to no side products, which simplifies purification processes. acs.orgresearchgate.net

High Efficiency: It proceeds to nearly 100% substrate conversion, resulting in high yields. acs.org

Rapid Kinetics: The reaction between aromatic isocyanates, such as the one in Benzenethiol (B1682325), 4-isocyanato-, and thiols is extremely rapid. acs.orgresearchgate.net This is because the aromatic ring can stabilize the transition state. acs.org In contrast, reactions involving aliphatic isocyanates are significantly slower. researchgate.net

Solvent and Temperature Effects: While often performed neat, the choice of solvent can influence reaction selectivity. smolecule.com Furthermore, the stability of the isocyanate group is a critical factor for efficiency; for instance, in related reactions with amines in aqueous media, lower temperatures improve yields by preserving the isocyanate from hydrolysis. arabjchem.org